(R)-1-((Benzyloxy)carbonyl)pyrrolidin-3-yl methanesulfonate is a chiral compound that features a pyrrolidine ring with a benzyloxycarbonyl protecting group and a methanesulfonate leaving group. This compound is significant in organic synthesis and medicinal chemistry due to its utility as an intermediate in the preparation of various biologically active molecules. Its IUPAC name is benzyl (3S)-3-methylsulfonyloxypyrrolidine-1-carboxylate, and it is classified under the category of pyrrolidine derivatives, which are often used in the synthesis of pharmaceuticals and other complex organic compounds.
The synthesis of (R)-1-((Benzyloxy)carbonyl)pyrrolidin-3-yl methanesulfonate typically involves several key steps:
The molecular structure of (R)-1-((Benzyloxy)carbonyl)pyrrolidin-3-yl methanesulfonate includes:
(R)-1-((Benzyloxy)carbonyl)pyrrolidin-3-yl methanesulfonate participates in various chemical reactions primarily due to its functional groups:
These reactions are fundamental in synthesizing more complex molecules used in pharmaceuticals and other applications .
The mechanism of action for (R)-1-((Benzyloxy)carbonyl)pyrrolidin-3-yl methanesulfonate largely depends on its role as an intermediate:
The compound exhibits typical physical properties associated with organic compounds:
Key chemical properties include:
Analytical techniques such as NMR spectroscopy and mass spectrometry are used to confirm the structure and purity of (R)-1-((Benzyloxy)carbonyl)pyrrolidin-3-yl methanesulfonate during synthesis and characterization .
(R)-1-((Benzyloxy)carbonyl)pyrrolidin-3-yl methanesulfonate has several important applications:
The stereoselective construction of the pyrrolidine ring in (R)-1-((benzyloxy)carbonyl)pyrrolidin-3-yl methanesulfonate relies on chiral auxiliaries, catalytic asymmetric hydrogenation, and enzymatic resolution. Enantiomeric excess (ee) >99% is achievable via N-acyliminium ion cyclization using chiral Lewis acid catalysts, which direct facial selectivity during ring closure [7]. Alternatively, enzymatic desymmetrization of meso-pyrrolidine precursors with lipases (e.g., Novozym 435) affords the (R)-enantiomer with 98% ee, though high enzyme costs limit industrial scalability [8]. A cost-effective resolution employs (S)-Ibuprofen as a chiral derivatizing agent: racemic 3-hydroxypyrrolidine forms diastereomeric esters separable by chromatography, yielding enantiopure (R)-alcohol precursors after hydrolysis [4].
Table 1: Enantioselective Methods for Pyrrolidine Synthesis
Method | Chiral Source | ee (%) | Yield (%) | Limitations |
---|---|---|---|---|
Ibuprofen Resolution | (S)-Ibuprofen | >99 | 54 | Moderate yield |
Enzymatic Desymmetrization | Novozym 435 | 98 | 85 | High catalyst cost |
Asymmetric Hydrogenation | Rh-(S)-BINAP | 95 | 90 | Sensitivity to O₂ |
The benzyloxycarbonyl (Cbz) group is indispensable for stereoconservation during methanesulfonate formation. It shields the pyrrolidine nitrogen from undesired N-alkylation or oxidation while exerting minimal steric bias, allowing precise nucleophilic displacement at C3. Crucially, Cbz stability under acidic conditions (e.g., methanesulfonyl chloride/Et₃N) prevents epimerization during esterification—unlike acid-labile groups like tert-butoxycarbonyl (Boc) [3] [4]. Orthogonal deprotection is feasible via hydrogenolysis (Pd/C, H₂) without methanesulfonate cleavage, enabling downstream functionalization. NMR studies confirm Cbz’s electronic influence mitigates sulfonate group lability by reducing β-elimination kinetics by >40% compared to acyl-protected analogs [4].
Table 2: Protecting Group Performance in Sulfonate Synthesis
Protecting Group | Deprotection Method | Stability to MsCl/Base | Epimerization Risk |
---|---|---|---|
Cbz | H₂/Pd-C | High | Low |
Boc | TFA/CH₂Cl₂ | Low | High |
Fmoc | Piperidine/DMF | Moderate | Moderate |
Methanesulfonate installation proceeds via SN₂ mechanism with inversion at C3. Methanesulfonyl chloride (MsCl) activates the alcohol in the presence of non-nucleophilic bases (e.g., Et₃N, i-Pr₂NEt), generating sulfene (CH₂=SO₂) as a reactive intermediate that ensures rapid esterification [7]. Catalytic approaches include:
Table 3: Catalytic Esterification Performance
Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reusability (Cycles) |
---|---|---|---|---|
[GluH][CH₃SO₃] (AAIL) | 70 | 2 | 98 | 5 |
EL–MSA (Carbon) | 260 | 0.08 | 91 | 5 (82% yield) |
None (Microwave) | 191 | 1.7 | 72 | N/A |
Sustainable strategies prioritize atom economy, biodegradable catalysts, and energy efficiency:
Solid-phase synthesis leverages polymer-supported pyrrolidine precursors (e.g., Wang resin) for Cbz protection and sulfonylation. Key advantages include:
Solution-phase synthesis remains prevalent for industrial-scale production:
Table 4: Solid-Phase vs. Solution-Phase Synthesis
Parameter | Solid-Phase | Solution-Phase |
---|---|---|
Yield | 70–75% | 85–90% |
Racemization Risk | <1% | 3–5% (without optimization) |
Purification | Resin filtration | Extraction/crystallization |
Scalability | Limited (mg–g scale) | Industrial (kg scale) |
Key Advantage | Automation-compatible | Higher yield |
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 1246815-51-9
CAS No.: 203860-42-8